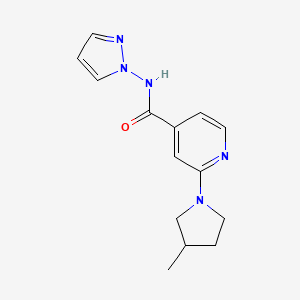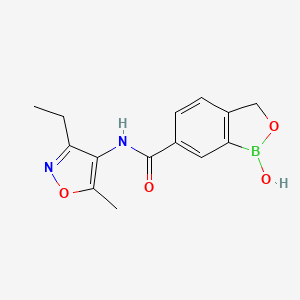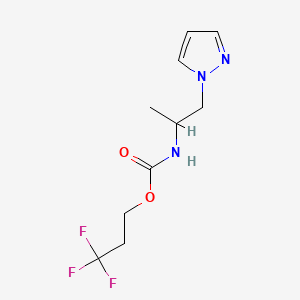![molecular formula C20H20BN3O5 B7358941 (3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid is a complex organic compound featuring a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Imidazolidinone Core: Starting with a cyclopropyl ketone, the imidazolidinone core is synthesized through a cyclization reaction with urea under acidic conditions.
Aromatic Substitution: The imidazolidinone derivative undergoes a nucleophilic aromatic substitution with a halogenated phenyl isocyanate to form the intermediate.
Boronic Acid Introduction: The final step involves the Suzuki coupling reaction between the intermediate and a boronic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the imidazolidinone ring can be achieved using hydride donors like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly proteases, due to its boronic acid moiety which can form reversible covalent bonds with active site serine residues.
Medicine
Medically, this compound has potential as a lead compound in the development of new drugs, particularly those targeting cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to inhibition of enzyme activity. This is particularly relevant in the inhibition of proteases, where the compound binds to the active site serine residue, blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
Bortezomib: A boronic acid-containing drug used as a proteasome inhibitor in cancer therapy.
Tavaborole: Another boronic acid derivative used as an antifungal agent.
Uniqueness
(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid is unique due to its complex structure, which combines a boronic acid group with an imidazolidinone ring and aromatic substituents. This combination provides a versatile scaffold for drug development and biochemical research, offering multiple sites for chemical modification and interaction with biological targets.
Propriétés
IUPAC Name |
[3-[[3-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BN3O5/c1-20(13-8-9-13)18(26)24(19(27)23-20)16-7-3-6-15(11-16)22-17(25)12-4-2-5-14(10-12)21(28)29/h2-7,10-11,13,28-29H,8-9H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYCCVWHNYSNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C(NC3=O)(C)C4CC4)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)

![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![1'-(3-methyl-1,2,4-thiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B7358883.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)

![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)

